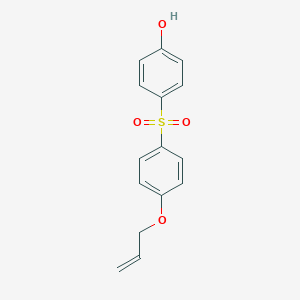

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

Descripción general

Descripción

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is an organic compound with the molecular formula C15H14O4S. It is known for its role in the synthesis of advanced polymer materials and as an intermediate in organic synthesis. This compound is particularly valued for its ability to introduce specific functionalities into polymer chains, enhancing properties such as thermal stability and flame retardation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with allyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

4-((4-(Allyloxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenol derivatives depending on the substituent introduced

Aplicaciones Científicas De Investigación

Flame Retardant Additive

One of the primary applications of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is as an additive to enhance the flame retardation properties of unsaturated polyester resins (FR-UPR). This application is crucial in industries where fire safety is paramount, such as construction and automotive manufacturing. The compound's ability to inhibit flammability makes it valuable in producing safer materials that meet regulatory standards for fire resistance .

Color Developer for Thermal Paper

The compound is also utilized as a color developer in thermal paper applications. Thermal paper is widely used in receipts and labels, where heat-sensitive materials change color upon exposure to heat. The inclusion of this compound enhances the quality and durability of the color development process, making it a preferred choice for manufacturers looking to improve product performance .

Case Study: Flame Retardant Efficacy

In a study examining the efficacy of various flame retardants in unsaturated polyester resins, this compound was found to significantly reduce the flammability of the resin composites. The study employed standard flammability tests (e.g., UL 94 vertical burning test), demonstrating that composites containing this compound achieved higher flame retardant ratings compared to those without it. This finding underscores its effectiveness as a flame retardant additive in practical applications .

Case Study: Thermal Paper Performance

Research conducted on thermal paper formulations revealed that incorporating this compound resulted in improved color development and stability under varying temperature conditions. The study highlighted that papers treated with this compound exhibited less fading over time compared to conventional thermal papers, which is advantageous for long-term storage and archival purposes .

Comparative Analysis Table

| Application Area | Compound Used | Performance Metrics |

|---|---|---|

| Flame Retardant | This compound | Enhanced fire resistance; achieved UL 94 ratings |

| Color Developer | This compound | Improved color stability; reduced fading |

Mecanismo De Acción

The mechanism of action of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol involves its ability to act as a linker or functional group in polymer chains. The allyloxy group allows for further functionalization, while the sulfonyl group provides stability and enhances the material properties. The compound interacts with molecular targets through covalent bonding, influencing the physical and chemical properties of the resulting polymers .

Comparación Con Compuestos Similares

Similar Compounds

4-((4-(Methoxy)phenyl)sulfonyl)phenol: Similar structure but with a methoxy group instead of an allyloxy group.

4-((4-(Ethoxy)phenyl)sulfonyl)phenol: Similar structure but with an ethoxy group instead of an allyloxy group.

4-((4-(Propoxy)phenyl)sulfonyl)phenol: Similar structure but with a propoxy group instead of an allyloxy group

Uniqueness

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is unique due to its allyloxy group, which provides additional reactivity and functionalization options compared to its methoxy, ethoxy, and propoxy analogs. This makes it particularly valuable in the synthesis of advanced polymer materials with enhanced properties .

Actividad Biológica

4-((4-(Allyloxy)phenyl)sulfonyl)phenol, also known as 4APPSP, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of hormone receptor modulation. This compound is characterized by its sulfonyl group linked to a phenolic structure and an allyloxy substituent, which may influence its interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄O₃S

- Molecular Weight : 250.32 g/mol

- Structural Features :

- Sulfonyl group attached to a phenolic ring.

- Allyloxy group on one of the phenyl rings.

Hormone Receptor Modulation

Research indicates that 4APPSP acts as a selective estrogen receptor modulator (SERM) , specifically binding to and activating the estrogen receptor alpha (ERα). This was demonstrated through in vitro studies using radioligand binding assays, where 4APPSP was shown to compete with the natural ligand, 17β-estradiol, for binding to ERα.

Potential Therapeutic Applications :

- Hormone-related Conditions : Given its ability to modulate estrogen signaling, 4APPSP may have therapeutic implications in conditions such as breast cancer, osteoporosis, and menopausal symptoms.

Comparison with Other Compounds

The biological activity of 4APPSP can be compared with other bisphenol analogues known for their endocrine-disrupting properties. Below is a comparison table highlighting structural features and unique aspects of selected compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bisphenol A (BPA) | Two phenolic rings | Well-studied for endocrine disruption |

| Bisphenol S (BPS) | Similar structure without allyl group | Considered a safer alternative to BPA |

| 4-Hydroxyphenyl 4-isopropoxy phenylsulfone | Isopropoxy instead of allyloxy | Different steric effects leading to varied reactivity |

The unique allyloxy substitution in 4APPSP may enhance its binding affinity and specificity towards ERα compared to these analogues.

The mechanism by which 4APPSP exerts its biological effects involves the following steps:

- Binding to ERα : The compound binds to the estrogen receptor, mimicking the action of natural estrogens.

- Activation of Gene Expression : Upon binding, it activates transcriptional programs associated with estrogen signaling pathways, potentially influencing cell proliferation and differentiation.

In Vitro Studies

In vitro assays have demonstrated that 4APPSP exhibits significant estrogenic activity. For instance, high-throughput screening assays have been employed to evaluate its potency relative to other bisphenols. These studies are crucial for understanding the safety profile and regulatory implications of the compound.

Environmental Impact

Similar to other bisphenol derivatives, there are concerns regarding the environmental impact of 4APPSP due to its potential endocrine-disrupting effects. Studies suggest that compounds like 4APPSP may contribute to ecological disturbances by affecting wildlife through hormonal modulation .

Propiedades

IUPAC Name |

4-(4-prop-2-enoxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZIDBGIZLBDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629100 | |

| Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97042-18-7 | |

| Record name | 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97042-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.